molecular formula C20H24N6 B3812950 N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine

N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine

Cat. No. B3812950
M. Wt: 348.4 g/mol
InChI Key: GELXFVVJIHTDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole, pyrimidine, and piperidine rings . The imidazole ring is a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the imidazole, pyrimidine, and piperidine rings . The imidazole ring, for example, is known to participate in a variety of chemical reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could confer solubility in water and other polar solvents . The compound’s exact properties, such as its melting point, boiling point, and density, would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs containing an imidazole ring are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-16-5-2-7-18(13-16)26-12-10-21-19(26)14-24-17-6-3-11-25(15-17)20-22-8-4-9-23-20/h2,4-5,7-10,12-13,17,24H,3,6,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXFVVJIHTDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2CNC3CCCN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3-methylphenyl)imidazol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine
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N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine
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N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine
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N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine
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N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine

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